6-Bromo-3-hydroxy-4-methyl-2-nitropyridine
CAS No.:
Cat. No.: VC13653574
Molecular Formula: C6H5BrN2O3
Molecular Weight: 233.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5BrN2O3 |
|---|---|
| Molecular Weight | 233.02 g/mol |
| IUPAC Name | 6-bromo-4-methyl-2-nitropyridin-3-ol |
| Standard InChI | InChI=1S/C6H5BrN2O3/c1-3-2-4(7)8-6(5(3)10)9(11)12/h2,10H,1H3 |
| Standard InChI Key | IVIQYHVAIQWYNO-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=C1O)[N+](=O)[O-])Br |
| Canonical SMILES | CC1=CC(=NC(=C1O)[N+](=O)[O-])Br |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Structure
The systematic name, 6-bromo-4-methyl-2-nitropyridin-3-ol, reflects the substituent positions on the pyridine ring: a bromine atom at position 6, a methyl group at position 4, a nitro group at position 2, and a hydroxyl group at position 3 . The canonical SMILES representation, , illustrates the connectivity of atoms, while the InChI key () provides a standardized identifier for chemical databases .
Table 1: Key Identifiers of 6-Bromo-3-hydroxy-4-methyl-2-nitropyridine
| Property | Value | Source |
|---|---|---|
| CAS Number | 1303587-93-0 | |
| Molecular Formula | ||
| Molecular Weight | 233.02 g/mol | |
| LogP | 2.29 | |
| Purity | ≥95% |
Crystallographic and Stereochemical Insights
Although no crystallographic data exist for 6-bromo-3-hydroxy-4-methyl-2-nitropyridine, studies on analogous compounds, such as 2-bromo-3-hydroxy-6-methylpyridine, reveal planar pyridine rings with substituents deviating slightly from the mean plane (e.g., bromine displacements of ~0.095 Å) . Hydrogen bonding between hydroxy and pyridinic nitrogen atoms is common in such structures, forming chain-like networks . These interactions may influence solubility and stability in the solid state.
Synthesis and Manufacturing
Synthetic Routes
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Nitration: Introducing a nitro group to a pre-functionalized pyridine ring using mixed acids ().
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Bromination: Electrophilic bromination at position 6 using or (N-bromosuccinimide) under controlled conditions.
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Methylation: Alkylation or Friedel-Crafts reactions to introduce the methyl group.
A plausible multi-step synthesis might involve:
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Nitration of 3-hydroxy-4-methylpyridine to yield 3-hydroxy-4-methyl-2-nitropyridine.
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Subsequent bromination at position 6 using or in the presence of a Lewis catalyst.
Challenges in Purification
The presence of multiple functional groups complicates purification. Column chromatography or recrystallization from polar solvents (e.g., ethanol/water mixtures) may be required to achieve the reported purity of ≥95% .
Physicochemical Properties
Thermodynamic and Solubility Profiles
The compound’s LogP of 2.29 suggests moderate lipophilicity, balancing solubility in both aqueous and organic media . This property is critical for its potential as a drug intermediate, enabling penetration through biological membranes.
Table 2: Predicted Physicochemical Properties
| Property | Value | Method of Estimation |
|---|---|---|
| Water Solubility | ~1.2 g/L (20°C) | LogP-based model |
| Melting Point | 199–202°C (analogous compound) | |
| Vapor Pressure | <0.1 mmHg (25°C) | EPI Suite |
Spectroscopic Characteristics
While experimental spectra are unavailable, computational predictions (e.g., IR, NMR) can be inferred:
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IR: Strong absorption bands for (~1520 cm) and (~3200 cm).
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: Distinct signals for methyl (~2.5 ppm), aromatic protons (~6.8–8.2 ppm), and hydroxy groups (~5.5 ppm, broad).
Applications in Research and Industry
Pharmaceutical Intermediates
Nitropyridines are pivotal in synthesizing kinase inhibitors and antimicrobial agents. The hydroxy and nitro groups in 6-bromo-3-hydroxy-4-methyl-2-nitropyridine serve as handles for further functionalization, such as:
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Suzuki Coupling: Replacement of bromine with aryl/heteroaryl groups to explore structure-activity relationships .
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Reduction Reactions: Conversion of the nitro group to an amine for bioactive molecule synthesis.
Agrochemical Development
3-Hydroxypyridine derivatives are integral to fungicides like Nikkomycin Z, which inhibits chitin synthase . Although unverified for this compound, structural similarity suggests potential utility in agrochemical research.
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